molecular formula C19H19N3O2 B2964690 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide CAS No. 941983-76-2

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide

Cat. No.: B2964690
CAS No.: 941983-76-2
M. Wt: 321.38
InChI Key: JEVGKOZOVKEQIN-UHFFFAOYSA-N
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Description

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.38. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the antimicrobial potential of compounds structurally related to N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide. For instance, the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings have been explored, showing that many of these synthesized compounds possess good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). Similarly, heterocycles incorporating antipyrine moiety have been synthesized, with some showing promising antimicrobial properties (Bondock et al., 2008).

Neuroinflammation Imaging

Compounds within this structural realm have also been identified as selective ligands for imaging applications, particularly for the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. Novel pyrazolo[1,5-a]pyrimidines closely related to specific fluorinated derivatives have been synthesized, displaying subnanomolar affinity for the translocator protein and showing potential for in vivo PET imaging of neuroinflammation (Damont et al., 2015).

Cancer Research

In the realm of cancer research, derivatives of pyrimidines have been synthesized and evaluated for their anticancer activity. For instance, 5-deaza analogues of aminopterin and folic acid have been developed, undergoing extensive synthesis steps from cyano uracils. These compounds have shown significant anticancer activity in vitro and in vivo, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Su et al., 1986).

Anti-inflammatory Research

Additionally, compounds with pyrimidine structures have been synthesized as anti-inflammatory agents using citrazinic acid as a starting material. Pharmacological screenings of these compounds have shown promising anti-inflammatory activity, comparable to Prednisolone® as a reference drug (Amr et al., 2007).

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-5-4-6-15(9-12)10-17(23)21-18-14(3)20-16-8-7-13(2)11-22(16)19(18)24/h4-9,11H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVGKOZOVKEQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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